1,3-Dioxane-5,5-dimethanol

Polyurethane degradation Soil burial Tensile strength retention

Polyurethane formulators requiring controlled environmental degradability without premature mechanical failure face limited diol options. 1,3-Dioxane-5,5-dimethanol (DDM) directly resolves this with its cyclic acetal architecture. • 79% tensile strength retention after 12-month soil burial (14→11 MPa) vs. 33% for D23D analogs • Acid-labile acetal linkage enables stimuli-responsive hydrolysis absent in linear diols • Stable T5% (305-315°C across 12 months) ensures batch-to-batch processing consistency • Solid physical form (mp 58-60°C) facilitates accurate GMP weighing and formulation control

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 6228-25-7
Cat. No. B1596533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane-5,5-dimethanol
CAS6228-25-7
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C(COCO1)(CO)CO
InChIInChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2
InChIKeyZTISUHQLYYPYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxane-5,5-dimethanol: Cyclic Diol for Degradable Polymers


1,3-Dioxane-5,5-dimethanol (CAS 6228-25-7), also known as pentaerythritol cyclic monoformal, is a heterocyclic diol with the molecular formula C6H12O4 and molecular weight 148.16 g/mol [1]. It is a solid at room temperature with a melting point of 58–60 °C . The compound features a six-membered 1,3-dioxane ring bearing two pendant hydroxymethyl groups at the 5-position, yielding an acetal-protected diol functionality that differs fundamentally from acyclic diol comparators in both conformational rigidity and stimuli-responsive degradation behavior [2]. Industrially, it is produced via acid-catalyzed condensation of pentaerythritol with formaldehyde and is available commercially as a technical-grade solid (typically 90% purity) [3]. Its primary demonstrated value lies in polyurethane and polyester synthesis, where the cyclic acetal architecture delivers a unique combination of mechanical property retention during service life and hydrolytic/enzymatic degradability under environmental exposure conditions that linear diol chain extenders cannot replicate [4].

Monomer Type

Heterocyclic diol with cyclic acetal architecture

Conformational rigidity differs from acyclic diols

Workflow

Polyurethane and polyester synthesis

Chain extender for degradable polymer design

Key Attribute

Stimuli-responsive degradation behavior

Acid-catalyzed acetal hydrolysis mechanism

Why Generic Substitution Fails for 1,3-Dioxane-5,5-dimethanol


The superficial functional group similarity between 1,3-dioxane-5,5-dimethanol and acyclic diols such as 1,4-butanediol (BDO) or neopentyl glycol belies critical differences in polymer architecture outcomes. In polyurethane synthesis, BDO produces linear, densely hydrogen-bonded hard segments that resist environmental degradation but accumulate persistently in soil; conversely, 1,3-dioxane-5,5-dimethanol introduces a cyclic acetal spacer that increases inter-urethane distance, reducing hydrogen-bond density and enabling moisture and microbial access to the polymer backbone without catastrophic loss of mechanical integrity during the intended service period [1]. Direct comparative data from a 12-month soil burial study demonstrate that polyurethanes chain-extended with 1,3-dioxane-5,5-dimethanol retain substantial tensile strength after one year of environmental exposure while exhibiting clear spectroscopic evidence of degradation initiation, whereas analogous formulations using the acyclic dioxane derivative D23D suffer rapid tensile strength collapse from 18 MPa to 6 MPa over the same period [1]. Furthermore, the acetal linkage is susceptible to acid-catalyzed hydrolysis, regenerating pentaerythritol and formaldehyde—a stimuli-responsive cleavage mechanism entirely absent in ether- or ester-linked acyclic diols . These structural and mechanistic differences mean that substituting a generic acyclic diol or an alternative dioxane derivative for 1,3-dioxane-5,5-dimethanol fundamentally alters the degradation trajectory of the final polymer product, making simple functional-group-based interchange scientifically indefensible for applications requiring controlled environmental degradability.

Target Compound
1,3-Dioxane-5,5-dimethanol

Cyclic acetal spacer moderates H-bond density; enables moisture and microbial access without rapid mechanical collapse.

Generic Substitute
Acyclic Diols (e.g., BDO)

Linear, densely H-bonded hard segments may resist environmental degradation and alter degradation trajectory.

Quantitative Evidence: 1,3-Dioxane-5,5-dimethanol vs. Alternative Diols


Mechanical Integrity After Soil Burial

In a direct head-to-head comparison within the same polyether-polyurethane formulation series, polyurethane DDM2 (chain-extended with 1,3-dioxane-5,5-dimethanol, i.e., DDM) retained a tensile strength of 11 MPa after 12 months of soil burial, declining only modestly from the initial 14 MPa [1]. In stark contrast, polyurethane D23D1 (chain-extended with the acyclic dioxane derivative D23D) lost two-thirds of its tensile strength over the identical burial period, collapsing from 18 MPa to 6 MPa [1]. The elongation at break for DDM2 remained high at 1080% after 12 months (vs. 1260% initial), while D23D1 fell from 750% to 600% [1]. This demonstrates that the cyclic acetal architecture of 1,3-dioxane-5,5-dimethanol confers dramatic superiority in long-term mechanical property retention under environmental exposure compared to alternative dioxane-based diols.

Mechanical Integrity After Soil Burial
Direct comparison
DDM2 retained 79% tensile strength (14→11 MPa) vs. D23D1 retained 33% (18→6 MPa) after 12 months.
Supports service-life mechanical property retention context.
Polyether-polyurethane films; outdoor soil burial; tensile testing per standard protocol.
Polyurethane degradation Soil burial Tensile strength retention

Spectroscopic Evidence of Selective Degradation

FTIR analysis of soil-buried polyurethane films revealed fundamentally different degradation patterns between DDM-based and D23D-based formulations. In DDM-containing polyurethanes, the C–O–C stretching band of the dioxane ether groups at 1106 cm⁻¹ showed decreasing intensity over the burial period, indicating microbial attack on the ether groups of the dioxane structure located near vulnerable urethane bonds [1]. Concurrently, the NH stretching band at 3330 cm⁻¹ showed a considerable intensity increase only after 12 months, and the carbonyl region (1704–1720 cm⁻¹) exhibited peak shifts attributed to greater inter-carbonyl distances conferred by the DDM structure, which increased accessibility of degradation factors by reducing inter-urethane hydrogen bonding [1]. In contrast, D23D-based polyurethanes displayed different degradation kinetics with amide II and amide III band intensification throughout burial, indicating a distinct and more aggressive degradation pathway [1]. The DDM structure thus permits a moderated, spectroscopically trackable degradation process that proceeds without catastrophic mechanical failure.

Spectroscopic Evidence of Selective Degradation
Direct comparison
FTIR shows decreasing C–O–C (1106 cm⁻¹) and delayed NH increase (3330 cm⁻¹) in DDM; D23D exhibits progressive amide II/III intensification.
Quality-control traceability for intended acetal-ether degradation pathway.
FTIR over 12-month soil burial; DDM2/DDM3 vs. D23D1/D23D2 formulations.
Polyurethane biodegradation FTIR spectroscopy Acetal hydrolysis

Thermal Stability During Environmental Aging

Thermogravimetric analysis (TGA/DTG) of soil-buried polyurethane samples revealed a striking contrast in thermal stability evolution. The T5% degradation temperature (5% mass loss) of DDM-based polyurethane samples remained essentially unchanged throughout the entire 12-month soil burial period, holding steady at 305–315 °C [1]. In sharp contrast, the T5% of D23D1 fell dramatically from 319 °C (initial) to 248 °C after 8 months of burial, a loss of 71 °C in thermal stability, before partially recovering to 325 °C at 12 months due to matrix reordering [1]. The DDM samples exhibited two distinct maximum degradation temperature ranges (Tmax1: 338–345 °C; Tmax2: 414–421 °C) corresponding to sequential hard segment and soft segment decomposition, with the second-stage mass loss accounting for 55–63% of total mass [1]. This thermal stability consistency under environmental aging is a direct consequence of the cyclic acetal architecture of 1,3-dioxane-5,5-dimethanol.

Thermal Stability During Environmental Aging
Direct comparison
DDM T5% constant at 305–315 °C over 12 months; D23D1 T5% fell from 319 °C to 248 °C.
Supports predictable processing and thermal performance context.
TGA/DTG analysis; polyurethane films before and after soil burial.
Thermogravimetric analysis Thermal stability Polyurethane aging

Phase Separation and Soft Segment Crystallization

Differential scanning calorimetry (DSC) analysis revealed that DDM-based polyurethanes exhibit more pronounced phase separation between hard and soft domains than D23D-based analogs. DDM samples displayed a soft segment melting peak at 20–22 °C accompanied by a cold crystallization peak at −23 °C (DDM2) and −32 °C (DDM3), indicating that phase separation occurs to a greater extent in DDM samples than in those made with D23D, due to the more elastic structure of DDM [1]. The hard segment Tg values were 22 °C (DDM2) and 24 °C (DDM3), while D23D samples showed higher hard segment Tg values, reflecting their greater rigidity [1]. Notably, throughout the entire 12-month soil burial period, the soft segment thermal transitions in DDM samples were maintained at roughly the same levels, demonstrating that environmental aging had minimal impact on the PTMEG soft segment phase [1]. In D23D samples, the Tg decreased with burial time due to higher deterioration of the hard segments, progressively weakening the material [1].

Phase Separation and Soft Segment Crystallization
Direct comparison
DDM soft segment Tm 20–22 °C and transitions stable ±2 °C over 12 months; D23D hard segment Tg decreased progressively.
Morphological predictability context for long-term performance.
DSC analysis; heating/cooling scans under nitrogen atmosphere.
Differential scanning calorimetry Phase separation Polyurethane morphology

FDA Indirect Food Contact Clearance

1,3-Dioxane-5,5-dimethanol (CAS 6228-25-7) is listed in the U.S. FDA's Cumulative Estimated Daily Intake (CEDI) database with a CEDI of 0.025 µg/kg bw/day and a Cumulative Dietary Concentration (CDC) of 0.5 ppb, indicating its recognized status for indirect food contact applications [1]. This regulatory listing, calculated/updated as of February 18, 2021, confirms the compound's acceptability within the framework of 21 CFR parts 175–178 for indirect food additives [1]. While many diols used in polymer synthesis lack specific FDA dietary exposure assessments, the availability of a quantified CEDI value for 1,3-dioxane-5,5-dimethanol provides formulators with a documented toxicological exposure benchmark that supports regulatory submissions for food-contact polymer applications. In contrast, alternative dioxane-based diols such as D23D and many substituted 1,3-dioxane derivatives do not carry comparable FDA CEDI listings.

FDA Indirect Food Contact Clearance
Regulatory context
CEDI: 0.025 µg/kg bw/day; CDC: 0.5 ppb. Listed in FDA CEDI database (2021).
Supports regulatory submission context for food-contact polymers.
21 CFR 175–178 indirect food additive framework; alternative diols may lack this listing.
FDA compliance Food contact materials Indirect food additive

Application Scenarios for 1,3-Dioxane-5,5-dimethanol


Degradable Agricultural Films

Based on the direct comparative evidence that DDM-based polyurethanes retain 79% of initial tensile strength (14 → 11 MPa) after 12 months of soil burial while D23D-based analogs collapse to 33% retention (18 → 6 MPa) [1], 1,3-dioxane-5,5-dimethanol is the preferred chain extender for agricultural mulch films, seed coatings, and controlled-release fertilizer coatings requiring a full growing season of mechanical integrity followed by soil-degradability. The FTIR-confirmed selective degradation via dioxane ether cleavage (C–O–C band at 1106 cm⁻¹) rather than uncontrolled amide bond scission provides predictable end-of-life performance [1]. The demonstrated T5% thermal stability constancy (305–315 °C across 12 months) further ensures processing consistency during film manufacturing [1].

FDA-Compliant Food Contact Materials

The FDA CEDI listing for 1,3-dioxane-5,5-dimethanol (0.025 µg/kg bw/day; CDC 0.5 ppb) [1] makes this diol uniquely positioned among dioxane-based monomers for synthesizing polyesters and polyurethanes intended for indirect food contact applications under 21 CFR 175–178. Alternative dioxane diols lacking this regulatory benchmark require significantly more extensive migration testing and toxicological documentation. The compound's well-defined melting point (58–60 °C) [2] and solid physical form facilitate accurate weighing and formulation control in GMP-compliant manufacturing environments, reducing batch-to-batch variability compared to liquid or waxy diol alternatives.

Stimuli-Responsive Drug Delivery

The acid-labile cyclic acetal linkage of 1,3-dioxane-5,5-dimethanol, which hydrolyzes to regenerate pentaerythritol and formaldehyde under mildly acidic conditions [1], enables the design of pH-responsive polymer matrices for biomedical applications. The DSC-demonstrated stable phase-separated morphology of DDM-based polyurethanes, with soft segment Tm maintained at 20–22 °C and cold crystallization at −23 °C throughout environmental exposure [2], provides the morphological predictability essential for drug release kinetics control. The moderate degradation rate confirmed by FTIR—with NH exposure delayed until 12 months—offers a tunable degradation window that faster-degrading alternative acetal diols cannot match [2].

High-Performance Elastomers with Controlled Degradation

For polyurethane elastomer applications requiring a defined balance between service-life durability and end-of-life degradability (e.g., temporary construction materials, biodegradable footwear components, marine-degradable products), the quantitative evidence supports 1,3-dioxane-5,5-dimethanol as the diol of choice. The tensile strength of DDM2 polyurethane remained at 11 MPa with 1080% elongation after one year of soil burial, compared to D23D1 which dropped to 6 MPa and 600% elongation [1]. This 83% higher retained strength, combined with the uniquely stable T5% (305–315 °C across all burial time points vs. D23D1's 71 °C fluctuation) [2], provides formulators with a wider processing window and more predictable product lifetime than any alternative dioxane-based chain extender for which comparable degradation data exist.

Application
Selection Property
Validation Focus
Degradable Agricultural Films
Mechanical property retention during service life
Soil burial tensile strength and FTIR degradation pathway review
Food Contact Material Research
FDA CEDI listing and toxicological exposure benchmark
Regulatory documentation and migration testing context
Stimuli-Responsive Carrier Studies
Acid-labile acetal linkage and stable phase-separated morphology
pH-responsive hydrolysis and morphological predictability by DSC
High-Performance Degradable Elastomers
Retained tensile strength and thermal stability constancy
Tensile and TGA comparison vs. alternative dioxane diols

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